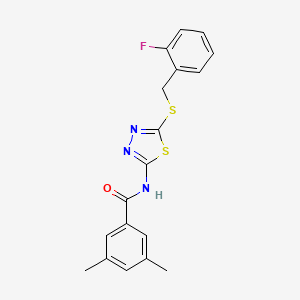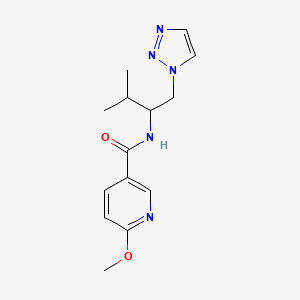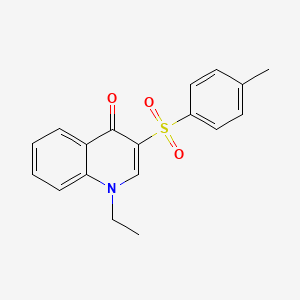![molecular formula C19H18BrClN2O3 B2745829 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-78-1](/img/structure/B2745829.png)
5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, methoxy, and piperidinyl groups
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can hypothesize that it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression and protein function to alterations in cellular morphology and viability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups yields amines.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-chloro-N-[3-methoxyphenyl]benzamide
- 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTYIZHCAXIKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/new.no-structure.jpg)

![4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)

![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
